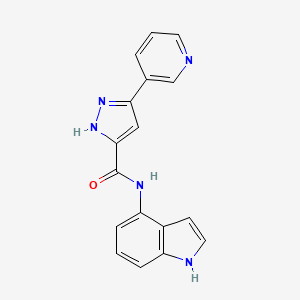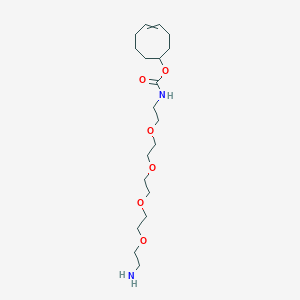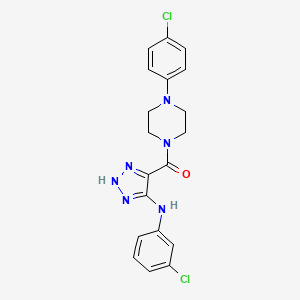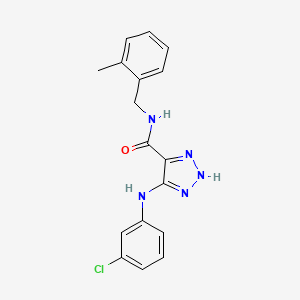![molecular formula C17H16ClN5O2 B14103297 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103297.png)
5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Vorbereitungsmethoden
The synthesis of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 3-chloroaniline with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with sodium azide to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring allows the compound to bind to enzymes and receptors in the biological system, inhibiting their activity . This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole . These compounds also exhibit antimicrobial and antifungal activities but differ in their specific molecular targets and pathways.
Eigenschaften
Molekularformel |
C17H16ClN5O2 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
5-(3-chloroanilino)-N-(4-ethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-8-6-12(7-9-14)20-17(24)15-16(22-23-21-15)19-13-5-3-4-11(18)10-13/h3-10H,2H2,1H3,(H,20,24)(H2,19,21,22,23) |
InChI-Schlüssel |
JHSSTKGZRJXHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14103217.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)


![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14103227.png)
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103232.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14103259.png)

![N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine](/img/structure/B14103280.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103282.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103286.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103287.png)
